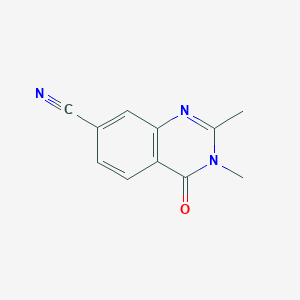
2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile typically involves the reaction of anthranilic acid with various reagents. One common method is the Niementowski synthesis, where anthranilic acid reacts with amides under specific conditions to form quinazoline derivatives . Another approach involves the reaction of anthranilic acid with aromatic aldehydes, followed by cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, hydroxylated quinazolines, and substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial, antimalarial, and anticancer activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes and receptors involved in disease pathways. For example, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
4-Oxoquinazoline: A derivative with an oxo group at the 4-position.
2,4-Dimethylquinazoline: A compound with methyl groups at the 2 and 4 positions.
Uniqueness
2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9N3O |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-oxoquinazoline-7-carbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-7-13-10-5-8(6-12)3-4-9(10)11(15)14(7)2/h3-5H,1-2H3 |
Clave InChI |
CNLGSAGQXVHWOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)C#N)C(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


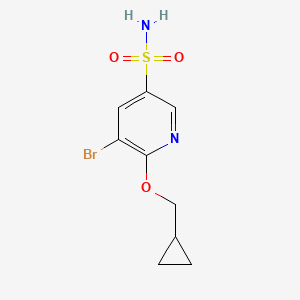
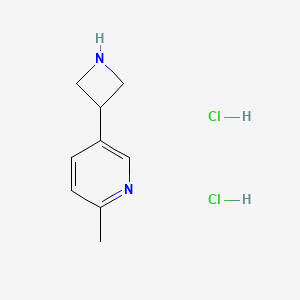
![2-[(4-Aminopyrimidin-2-yl)amino]ethanol](/img/structure/B13891338.png)
![(R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13891339.png)


![1-(6-Fluoro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13891356.png)

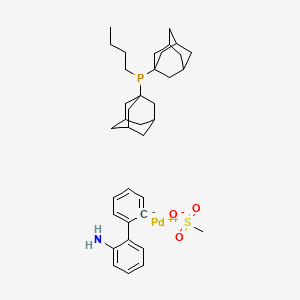
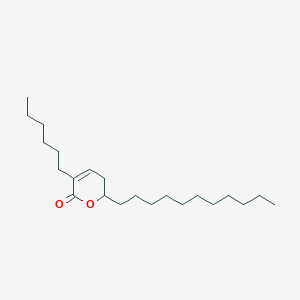
![6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13891380.png)
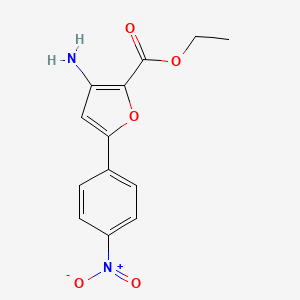

![(1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione](/img/structure/B13891412.png)
